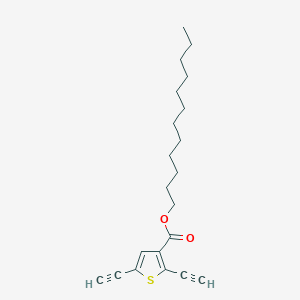
Dodecyl 2,5-diethynylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecyl 2,5-diethynylthiophene-3-carboxylate is a chemical compound with the molecular formula C21H28O2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2,5-diethynylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of Ethynyl Groups: The ethynyl groups are introduced via Sonogashira coupling reactions, which involve the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with dodecanol to form the dodecyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Dodecyl 2,5-diethynylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
Dodecyl 2,5-diethynylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of dodecyl 2,5-diethynylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl groups and thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Dodecyl thiophene-3-carboxylate: Lacks the ethynyl groups, making it less reactive.
2,5-Diethynylthiophene: Does not have the dodecyl ester group, affecting its solubility and application.
Thiophene-3-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Dodecyl 2,5-diethynylthiophene-3-carboxylate is unique due to the presence of both ethynyl groups and a long dodecyl ester chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
568590-52-3 |
|---|---|
分子式 |
C21H28O2S |
分子量 |
344.5 g/mol |
IUPAC 名称 |
dodecyl 2,5-diethynylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H28O2S/c1-4-7-8-9-10-11-12-13-14-15-16-23-21(22)19-17-18(5-2)24-20(19)6-3/h2-3,17H,4,7-16H2,1H3 |
InChI 键 |
AIMDJSMAYLCYSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C1=C(SC(=C1)C#C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
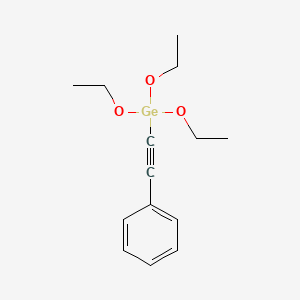

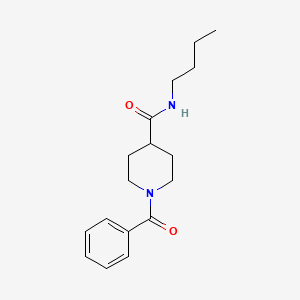
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
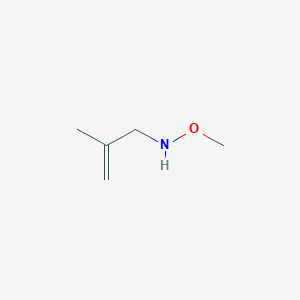
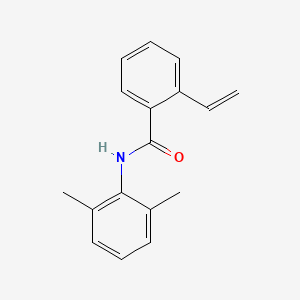
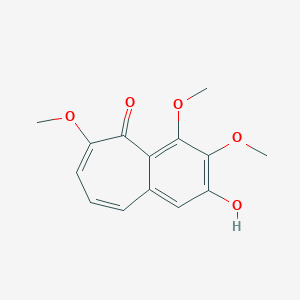

![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
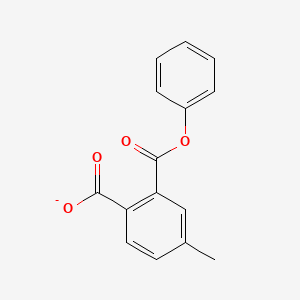
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
